N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Description
N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a fused heterocyclic compound featuring a triazoloquinazoline core. Its structure includes a 5-hydroxy group, a carboxamide substituent at position 3, and a 2-chloro-5-methoxyphenyl moiety. The hydroxy and carboxamide groups enhance hydrogen-bonding interactions with biological targets, while the chloro and methoxy substituents modulate lipophilicity and electronic properties.
Properties
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O3/c1-26-9-6-7-11(18)12(8-9)19-17(25)14-15-20-16(24)10-4-2-3-5-13(10)23(15)22-21-14/h2-8,22H,1H3,(H,19,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXHJIVWDFMKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Introduction of the Quinazoline Core: The quinazoline core is introduced through nucleophilic substitution reactions involving chloroquinazolines and appropriate nucleophiles.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions, including reflux and microwave-assisted reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Variations
The triazoloquinazoline scaffold is shared among several derivatives, but substituent variations critically influence their biological and physicochemical properties. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (–CF3) group in quinoxaline analogs enhances metabolic stability and binding affinity . The methylsulfonyl (–SO2Me) group in ’s compound increases acidity and hydrogen-bond acceptor capacity .
- Hydroxy and Carboxamide Groups : The target compound’s –OH and –CONH– groups improve solubility and target engagement compared to halogenated or sulfonylated derivatives.
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Activity vs. Core Structure: Thieno-fused triazolopyrimidines outperform triazoloquinazolines in anticancer screens, suggesting fused heteroaromatic systems enhance bioactivity .
Substituent Impact : –SO2Me and –CF3 groups improve target binding but may reduce solubility, whereas –OH and –CONH– balance polarity and efficacy .
Synthetic Feasibility : Cu-catalyzed methods () offer efficient routes for triazoloquinazolines, but chlorination/oxidation () remains viable for sulfonylated derivatives .
Biological Activity
N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a quinazoline core, which is crucial for its biological activity. The presence of substituents such as the chloro and methoxy groups enhances its chemical properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H12ClN5O3 |
| Molecular Weight | 373.76 g/mol |
| CAS Number | 1081115-43-6 |
Antimicrobial Activity
Studies have shown that triazoloquinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. The mechanism typically involves inhibition of cell wall synthesis or interference with nucleic acid synthesis.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have reported that certain triazole-containing compounds can induce apoptosis in cancer cells by activating specific biochemical pathways. The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been highlighted in several studies.
Antiviral Activity
The antiviral potential of triazoloquinazolines has also been investigated. Compounds from this class have shown activity against viruses like HIV and Hepatitis C by targeting viral enzymes and preventing replication.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Studies indicate that modifications at specific positions on the quinazoline ring can enhance AChE inhibitory activity.
- Receptor Binding : It may bind to specific receptors involved in cellular signaling pathways, modulating their activity and influencing cellular responses.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound's lipophilicity suggests good absorption through biological membranes.
- Distribution : Its molecular structure allows for effective distribution in various tissues.
- Metabolism : Cytochrome P450 enzymes are likely involved in the metabolism of this compound, affecting its bioavailability.
- Excretion : Renal excretion is anticipated based on the molecular weight and solubility characteristics.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of related compounds:
- In Vitro Studies : Research has shown that derivatives with similar structures exhibit IC50 values in the low micromolar range for AChE inhibition. For example, a related compound demonstrated IC50 values around 0.23 μM against AChE .
- In Vivo Studies : Animal models have been used to assess the anticancer effects of triazoloquinazolines. Results indicated significant tumor reduction in treated groups compared to controls.
- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to target sites on enzymes like AChE and kinases involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
